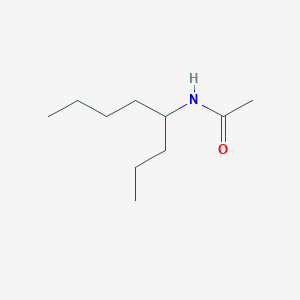![molecular formula CH3O3SSn- B14691167 {[(Methylstannyl)oxy]sulfinyl}oxidanide CAS No. 25453-49-0](/img/structure/B14691167.png)
{[(Methylstannyl)oxy]sulfinyl}oxidanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Methylstannyl)oxy]sulfinyl}oxidanide is a unique organotin compound characterized by the presence of a methylstannyl group attached to a sulfinyl oxidanide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Methylstannyl)oxy]sulfinyl}oxidanide typically involves the reaction of methylstannyl chloride with a sulfinyl oxidanide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as distillation and recrystallization are employed to remove impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
{[(Methylstannyl)oxy]sulfinyl}oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or sulfone.
Substitution: The methylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(Methylstannyl)oxy]sulfinyl}oxidanide is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of more complex organotin compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential use as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with cellular signaling pathways.
Industry
Industrially, the compound is used in the production of specialty polymers and as a catalyst in various chemical processes. Its ability to form stable complexes with other metals makes it useful in catalysis and material science.
Wirkmechanismus
The mechanism of action of {[(Methylstannyl)oxy]sulfinyl}oxidanide involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. In cancer cells, it may disrupt signaling pathways, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar reactivity but different applications.
Dimethyltin dichloride: Used in polymer production and as a stabilizer in PVC.
Methyltin trichloride: Known for its use in organic synthesis and catalysis.
Uniqueness
{[(Methylstannyl)oxy]sulfinyl}oxidanide stands out due to its unique combination of a methylstannyl group and a sulfinyl oxidanide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other organotin compounds.
Eigenschaften
CAS-Nummer |
25453-49-0 |
|---|---|
Molekularformel |
CH3O3SSn- |
Molekulargewicht |
213.81 g/mol |
IUPAC-Name |
methyl(sulfinatooxy)tin |
InChI |
InChI=1S/CH3.H2O3S.Sn/c;1-4(2)3;/h1H3;(H2,1,2,3);/q;;+1/p-2 |
InChI-Schlüssel |
FJKYJZOEBZVQCX-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn]OS(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


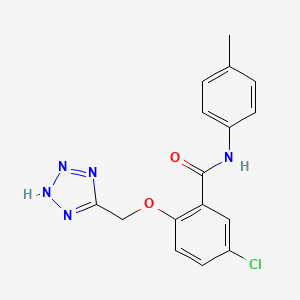


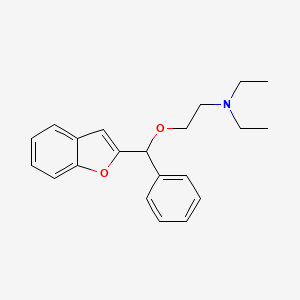
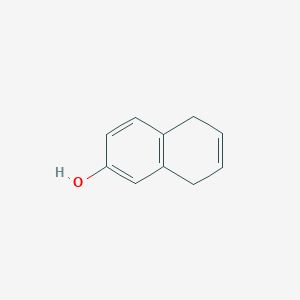
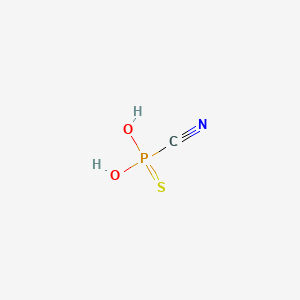

![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
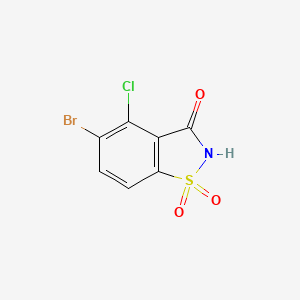
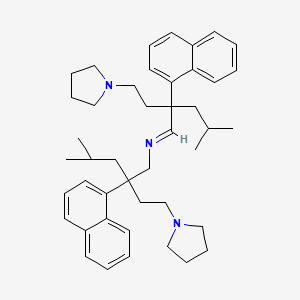
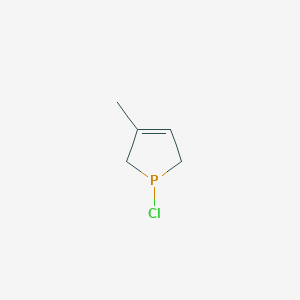
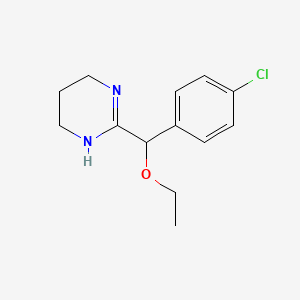
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
